N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide
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Overview
Description
IV-361 is a compound known for its potent and selective inhibition of cyclin-dependent kinase 7 (CDK7). This compound has garnered significant attention due to its potential anti-cancer properties. IV-361 is an orally active molecule, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IV-361 involves multiple steps, starting with the preparation of the core dihydropyrrolopyrazole structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the cyclization of appropriate precursors to form the dihydropyrrolopyrazole core.
Functionalization: Subsequent steps involve the introduction of various functional groups to the core structure. This includes the addition of fluorine atoms and other substituents to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of IV-361 follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
IV-361 undergoes several types of chemical reactions, including:
Oxidation: IV-361 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced analogs.
Substitution: IV-361 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of IV-361 with modified functional groups. These derivatives are often studied for their enhanced or altered biological activities .
Scientific Research Applications
IV-361 has a wide range of scientific research applications, including:
Chemistry: IV-361 is used as a tool compound to study the inhibition of cyclin-dependent kinase 7 and its effects on cell cycle regulation.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes such as transcription and cell proliferation.
Medicine: IV-361 is being explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit cyclin-dependent kinase 7 and suppress tumor growth.
Mechanism of Action
IV-361 exerts its effects by selectively inhibiting cyclin-dependent kinase 7. Cyclin-dependent kinase 7 is a key regulator of the cell cycle and transcription. By inhibiting this kinase, IV-361 disrupts the phosphorylation of the C-terminal domain of RNA polymerase II, leading to the suppression of transcription and cell cycle progression. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
IV-361 is unique in its high selectivity for cyclin-dependent kinase 7 compared to other cyclin-dependent kinases. Similar compounds include:
THZ1: Another selective cyclin-dependent kinase 7 inhibitor with potent anti-cancer activity.
BS-181: A selective cyclin-dependent kinase 7 inhibitor with a different chemical structure but similar biological activity.
IV-361 stands out due to its oral bioavailability and high selectivity, making it a promising candidate for further development and therapeutic applications .
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32FN5O2Si/c1-14-8-9-15(24)12-17(14)25-21(31)29-13-16-18(22(29,2)3)27-28-19(16)26-20(30)23(10-7-11-23)32(4,5)6/h8-9,12H,7,10-11,13H2,1-6H3,(H,25,31)(H2,26,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIUNJAFLWNBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)N2CC3=C(C2(C)C)NN=C3NC(=O)C4(CCC4)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32FN5O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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